2,4-Dimethylazetidine hydrochloride

Description

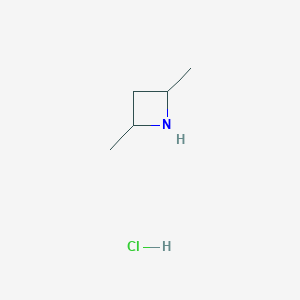

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDQBGXJXDSIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-22-5 | |

| Record name | 2,4-dimethylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethylazetidine Hydrochloride: Structural Dynamics & Synthetic Utility

The following technical guide provides an in-depth structural and synthetic analysis of 2,4-Dimethylazetidine Hydrochloride , designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

2,4-Dimethylazetidine hydrochloride (CAS: 470666-35-4 for the (2S,4S) isomer) is a high-value, four-membered nitrogen heterocycle used primarily as a conformationally restricted bioisostere of the

This guide details the compound's stereochemical complexity, validated synthesis pathways, and analytical fingerprints.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2,4-Dimethylazetidine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 121.61 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in |

| pKa (Conjugate Acid) | ~11.0 (Estimated; Azetidines are strong bases) |

| Key Structural Feature | High ring strain (~26 kcal/mol) with "butterfly" puckering |

Stereochemical Analysis

The 2,4-dimethyl substitution pattern creates two chiral centers, resulting in three distinct stereoisomers. Understanding these is critical, as biological activity is often strictly limited to the (2S,4S) isomer.

Isomer Classification

-

cis-2,4-Dimethylazetidine (Meso): Achiral due to an internal plane of symmetry. The methyl groups are on the same side of the ring.

-

trans-(2R,4R)-Dimethylazetidine: Chiral enantiomer.

-

trans-(2S,4S)-Dimethylazetidine: Chiral enantiomer. This is the eutomer (active isomer) for lysergamide derivatives (e.g., LSZ).

Conformational Dynamics

Unlike six-membered rings that adopt chair conformations, the four-membered azetidine ring undergoes a "puckering" motion to relieve torsional strain between vicinal hydrogens.

-

Planar Transition State: High energy, eclipsed interactions.

-

Puckered Ground State: The ring bends ~30° out of plane.

-

Impact on Substitution: In the trans isomers, the methyl groups adopt a pseudo-diequatorial orientation to minimize 1,3-diaxial-like steric clashes, making the trans isomers generally more thermodynamically stable than the cis form.

Figure 1: Stereochemical hierarchy of 2,4-dimethylazetidine.

Synthesis Protocol: The Chiral Pool Approach

To ensure stereochemical purity, the "Chiral Pool" synthesis starting from optically pure diols is the industry standard. This method avoids difficult resolution steps later in the process.

Retrosynthetic Logic

-

Target: (2S,4S)-2,4-Dimethylazetidine HCl.[1]

-

Precursor: (2S,4S)-2,4-Pentanediol.

-

Mechanism: Double nucleophilic displacement (cyclization) of an activated diol by a primary amine.

Step-by-Step Methodology

Step 1: Activation of the Diol

-

Reagents: (2S,4S)-2,4-Pentanediol, Methanesulfonyl chloride (MsCl), Triethylamine (

), DCM. -

Procedure: The chiral diol is treated with MsCl at 0°C to convert the hydroxyl groups into good leaving groups (mesylates).

-

Critical Control: Maintain low temperature to prevent elimination side reactions.

Step 2: N-Benzylation & Cyclization

-

Reagents: Benzylamine (

), Reflux (Acetonitrile or Toluene). -

Mechanism: The amine undergoes an

attack on the first mesylate, followed by an intramolecular -

Stereochemistry Note: Two

inversions occur (one at each carbon). However, since the nucleophile (amine) bridges both carbons, the relative stereochemistry is conserved relative to the starting material's symmetry, yielding the trans-N-benzyl azetidine.

Step 3: Deprotection (Hydrogenolysis)

-

Reagents:

(gas), Pd/C catalyst, MeOH. -

Procedure: The benzyl group is cleaved under standard hydrogenation conditions, yielding the free secondary amine.

-

Safety: Azetidines are volatile. Care must be taken during solvent removal.

Step 4: Salt Formation

-

Reagents: HCl in Diethyl Ether or Dioxane.

-

Procedure: The crude amine solution is treated with anhydrous HCl. The hydrochloride salt precipitates immediately, stabilizing the strained ring and preventing polymerization.

Figure 2: Synthetic workflow for the production of the (2S,4S) isomer.

Analytical Characterization (NMR)

Distinguishing the isomers via

| Isomer | Symmetry Element | Methyl Signal | Ring Protons (H2/H4) | Ring Protons (H3) |

| cis (meso) | Plane of Symmetry ( | Single Doublet | Equivalent | Diastereotopic (Split into two distinct multiplets) |

| trans (C2) | Single Doublet | Equivalent | Equivalent (appears as a triplet or simple multiplet) |

-

Diagnostic Feature: In the cis isomer, the two protons on C3 are chemically non-equivalent (one is cis to the methyls, one is trans). In the trans isomer (

symmetric), the C3 protons are homotopic/equivalent on the NMR timescale due to rapid ring flipping or symmetry, often simplifying the spectrum.

Applications in Drug Design

The 2,4-dimethylazetidine moiety is a "privileged scaffold" in modern medicinal chemistry.

-

Conformational Restriction: It serves as a rigid analogue of a diethylamine group. By locking the alkyl groups into a specific vector, it reduces the entropic penalty of binding to a receptor.

-

Basicity Modulation: The strained ring lowers the pKa slightly compared to acyclic amines, potentially improving membrane permeability.

-

Case Study (LSZ): In the synthesis of Lysergic acid 2,4-dimethylazetidide (LSZ) , the (2S,4S) isomer confers significantly higher potency than LSD itself. This confirms that the diethylamide group in LSD likely adopts a specific conformation in the binding pocket of the 5-HT

receptor, which the (2S,4S)-azetidine mimics perfectly.

References

-

Nichols, D. E., et al. (2002). "Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD)."[2] Journal of Medicinal Chemistry.

-

Brandt, S. D., et al. (2016).[3] "Return of the lysergamides. Part II: Analytical and behavioural characterization of (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ)."[3] Drug Testing and Analysis.

-

PubChem Compound Summary. "2,4-Dimethylazetidine."[4] National Center for Biotechnology Information.

Sources

- 1. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 2. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LJMU Research Online [researchonline.ljmu.ac.uk]

- 4. (2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine | C21H25N3O | CID 71301249 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Dimethylazetidine hydrochloride physical and chemical properties

Structural Characterization, Physicochemical Properties, and Synthetic Applications[1][2][3]

Executive Summary

2,4-Dimethylazetidine hydrochloride is a four-membered nitrogen heterocycle characterized by significant ring strain (~25 kcal/mol) and distinct stereochemical features. Unlike its five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring offers a unique vector for conformational restriction in drug design.[1][2][3][4] It is most notably utilized as a rigid bioisostere of the diethylamine moiety, a strategy successfully deployed in the synthesis of high-affinity serotonergic ligands such as LSZ (Lysergic acid 2,4-dimethylazetidide).[1][2]

This guide synthesizes the critical physical data, stereochemical implications, and handling protocols required for the rigorous application of this scaffold in medicinal chemistry.[1][2]

Structural & Stereochemical Analysis[1][2][3][4][5]

The utility of 2,4-dimethylazetidine stems from its ability to exist in distinct stereoisomeric forms.[1][2][4] The hydrochloride salt stabilizes the secondary amine, which is otherwise prone to oxidation and ring-opening polymerization.[1][2]

Stereoisomers

The 2,4-disubstitution pattern creates two chiral centers, resulting in three distinct stereoisomers.[1][2] Understanding this is critical, as biological activity is often strictly dependent on the specific isomer used (e.g., the

| Isomer | Configuration | Chirality | Description |

| cis-2,4-Dimethylazetidine | Achiral (Meso) | The methyl groups are on the same face of the ring.[1][2][3][4] Possesses a plane of symmetry.[3][4] | |

| trans-2,4-Dimethylazetidine | Chiral ( | Methyl groups are on opposite faces.[1][2][3][4] Often the most potent bioisostere for diethylamine.[4] | |

| trans-2,4-Dimethylazetidine | Chiral ( | Enantiomer of the |

Expert Insight: In the cis isomer, the 1,3-diaxial-like repulsion between the methyl groups (puckered conformation) increases the ring strain energy compared to the trans isomers, making the cis form slightly more reactive towards nucleophilic ring opening.[1][2]

Physical & Chemical Properties[1][2][3][4][6][7]

The following data aggregates experimental values and high-confidence predictive models for the hydrochloride salt.

Table 1: Physicochemical Profile[1][2]

| Property | Value / Description | Context |

| Molecular Formula | Salt form (Free base: | |

| Molecular Weight | 121.61 g/mol | Hydrochloride salt |

| Physical State | White to off-white crystalline solid | Highly hygroscopic |

| Melting Point | 128 – 132 °C (Typical range) | Varies by isomer purity; trans isomers often crystallize with higher lattice energy.[1][2][3][4] |

| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et2O | Polar ionic lattice |

| Acidity (pKa) | ~11.0 – 11.3 (Conjugate acid) | More basic than diethylamine due to ring compression exposing the lone pair (hybridization effect).[1][2][3] |

| Ring Strain Energy | ~25.4 kcal/mol | Drives reactivity; intermediate between aziridine and pyrrolidine.[1][2][3][4][5] |

Critical Handling Note: Azetidine salts are non-volatile but can sublime under high vacuum at elevated temperatures.[2][3][4] The free base is volatile and should never be concentrated to dryness without a stabilizing solvent.[1][2]

Synthetic Methodology & Purification

The synthesis of 2,4-dimethylazetidine is non-trivial due to the difficulty of forming the strained four-membered ring.[1][2][4] The most robust protocol for research applications involves the reduction of isoxazoles followed by thermal cyclization .[1][2] This route allows for access to specific stereoisomers based on the reduction conditions.[2][4]

Protocol: Synthesis via Amino-Alcohol Activation

Rationale: This method avoids the handling of hazardous alkylating agents required in direct alkylation and offers better stereocontrol.[1][2]

Step 1: Precursor Synthesis (Reduction) 3,5-Dimethylisoxazole is reduced (e.g., using Sodium / n-Propanol) to yield 4-aminopentan-2-ol.[1][2][3][4]

-

Control Point: The reduction conditions determine the syn/anti ratio of the resulting amino alcohol, which dictates the cis/trans ratio of the final azetidine.[1][2]

Step 2: Ring Closure (Cyclization) The amino alcohol is activated (tosylation or mesylation of the alcohol) and cyclized via intramolecular nucleophilic displacement.[2][3]

Figure 1: Synthetic workflow from isoxazole precursor to stable hydrochloride salt.[1][2][3][4]

Validation Criteria (Self-Validating Protocol)

-

NMR Verification: The methine protons at C2/C4 appear at distinct shifts for cis vs trans.[4] In the cis isomer, the methyl groups are equivalent by symmetry.[1][2]

-

Salt Stoichiometry: Elemental analysis (CHN) or Argentometric titration of chloride must confirm a 1:1 stoichiometry.[2][3][4] Excess HCl can lead to ring opening.[3][4]

Reactivity Profile & Ring Strain[1][2][3][8][10][11][12]

The chemical behavior of 2,4-dimethylazetidine is dominated by the relief of ring strain.[1][2] While kinetically stable enough for storage as a salt, the free base is a "spring-loaded" electrophile under specific conditions.[1][2][4]

Key Reactivity Pathways[1][2][3][6]

-

N-Alkylation (Desired): Under controlled basic conditions, the nitrogen lone pair is highly nucleophilic (less sterically hindered than diethylamine due to "pinned back" alkyl groups).[1][2][3][4] This is the pathway for coupling to lysergic acid.[2][4]

-

Ring Opening (Undesired): Strong nucleophiles or acid catalysis can cleave the C-N bond, reverting the structure to a linear amine.[3]

Figure 2: Divergent reactivity pathways driven by ring strain relief.[1][2][3][4]

Applications in Drug Development[1][3][8][10][11][13]

The 2,4-dimethylazetidine moiety is not merely a spacer; it is a conformational lock .[1][2][4]

-

Diethylamine Bioisostere: In the case of LSD, the diethylamide moiety can rotate freely.[1][2] Replacing this with 2,4-dimethylazetidine locks the alkyl groups into a specific spatial orientation.[1][2][4]

-

Potency Enhancement: The

-isomer of the azetidine derivative (LSZ) shows higher potency than the parent diethylamide.[1][2][3] This validates the hypothesis that the receptor-bound conformation of the diethyl group corresponds to the rigid geometry of the trans-azetidine.[1][2][4] -

Metabolic Stability: The cyclic structure prevents N-dealkylation (a common metabolic clearance route for diethylamines), potentially extending half-life.[1][2][3][4]

References

-

Nichols, D. E., et al. (2002).[3] Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[1][2][7] Journal of Medicinal Chemistry.[3][4]

-

Couty, F., & Drouillat, B. (2021).[3][8] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][4][9][10] Organic & Biomolecular Chemistry.[2][3][4][9][10]

-

National Center for Biotechnology Information. (2024).[1][2][3][4] PubChem Compound Summary for CID 71301249, LSZ.[3][1][2][3][4]

-

Wiberg, K. B. (1990).[3][4] The Concept of Strain in Organic Chemistry.[1][2][11] Angewandte Chemie International Edition.[2][3][4] (Contextual grounding for ring strain energy).

Sources

- 1. LA-Aziridine - Wikipedia [en.wikipedia.org]

- 2. LSZ - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. (2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine | C21H25N3O | CID 71301249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. bhu.ac.in [bhu.ac.in]

Methodological & Application

Application Note: 2,4-Dimethylazetidine Hydrochloride as a Chiral Building Block

[1][2][3][4]

Executive Summary

2,4-Dimethylazetidine hydrochloride is a high-value saturated heterocyclic building block used to introduce conformational constraint and chirality into drug candidates.[1][2][3][4] Unlike the five-membered pyrrolidine (proline) ring, the four-membered azetidine ring imposes significant geometric strain (~26 kcal/mol), altering the vector orientation of substituents and reducing the conformational entropy of the final molecule.[1][2][3]

This guide addresses the critical stereochemical distinctions of the scaffold, protocols for handling the hygroscopic hydrochloride salt, and optimized methodologies for its incorporation into peptidomimetics and small molecule drugs.[1][2]

Structural & Stereochemical Rationale

The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of

Stereochemical Definitions (Critical)

The utility of this building block depends entirely on the specific isomer employed.[2][3] The 2,4-substitution pattern generates three distinct stereoisomers.[1][2][4][5]

| Isomer Configuration | Symmetry | Chirality | Application Utility |

| (2S,4S)-trans | Chiral | Primary Target. High-affinity receptor mapping; asymmetric catalysis. | |

| (2R,4R)-trans | Chiral | Enantiomer of above; used for SAR probing. | |

| (2R,4S)-cis | Plane of Symmetry | Meso (Achiral) | Used for achiral conformational restriction; distinct vector from trans. |

Expert Insight: Commercial "2,4-dimethylazetidine" is often sold as a mixture of isomers or as the thermodynamically more stable cis-isomer unless explicitly specified as chiral.[1][2][4] Ensure you possess the enantiopure HCl salt (e.g., CAS 470666-31-0 for the S,S-isomer context) for asymmetric work.[1][2][3][4]

Visualization of Stereochemical Relationships[2]

Figure 1: Stereochemical relationships between the 2,4-dimethylazetidine isomers. The trans-isomers are the primary chiral building blocks.[1][2]

Handling & Stability Protocols

Stability Profile

-

Hygroscopicity: The HCl salt is hygroscopic.[2][6] Store in a desiccator at -20°C.

-

Ring Strain: The free base is volatile and possesses significant ring strain.[2] While less reactive than aziridines, azetidines can undergo ring-opening polymerization in the presence of strong Lewis acids or upon heating in nucleophilic solvents without a reaction partner.[1][2]

-

Safety: Azetidines are potential skin irritants and sensitizers.[2][3][4] Handle in a fume hood.

Protocol A: Controlled Free-Basing

Purpose: To convert the stable HCl storage form into the reactive nucleophilic free amine immediately prior to coupling.[2]

Reagents:

-

Dichloromethane (DCM) or Diethyl Ether (

)[1][2][3][4] -

4M NaOH (aq) or Saturated

[1][2][3][4] - (anhydrous)[1][2][3][4]

Step-by-Step:

-

Dissolution: Suspend 1.0 equiv of 2,4-dimethylazetidine HCl in DCM (concentration ~0.2 M).

-

Neutralization: Cool the suspension to 0°C. Slowly add 2.0 equiv of 4M NaOH.

-

Extraction: Stir vigorously for 10 minutes until the solid dissolves and layers clarify. Separate the organic layer.[2]

-

Re-extraction: Extract the aqueous layer twice more with DCM.[2][4]

-

Drying: Combine organic layers, dry over

, and filter. -

Quantification: Do not evaporate to dryness due to volatility. Carefully concentrate to ~1/3 volume on a rotary evaporator (bath < 30°C, > 400 mbar). Determine concentration via NMR using an internal standard (e.g., mesitylene) or use directly in the next step assuming quantitative recovery.[1][2][3][4]

Synthetic Utility: Amide Coupling[1][2]

Mechanistic Challenge

2,4-Dimethylazetidine is a sterically hindered secondary amine .[1][2][3][4] The methyl groups at the

Recommended System: HATU or COMU with DIPEA in DMF/DMA.[2][3][4]

Protocol B: High-Efficiency Amide Coupling

Purpose: Attaching the chiral scaffold to a carboxylic acid (e.g., drug core or amino acid).[1][2][3][4]

Reagents:

-

Carboxylic Acid (

, 1.0 equiv)[1][2][3][4] -

2,4-Dimethylazetidine (Free base in solution from Protocol A, 1.2 equiv)[1][2][3][4]

Step-by-Step:

-

Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

-

Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes. The solution should turn yellow/orange (activated ester formation).[2][3][4]

-

Amine Addition: Add the 2,4-dimethylazetidine solution (1.2 equiv) dropwise.

-

Reaction: Stir at Room Temperature for 2–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated

, -

Purification: Flash chromatography. Azetidine amides typically display distinct rotamers in NMR; do not mistake these for impurities.[2][3][4]

Workflow Visualization

Figure 2: Optimized coupling workflow for sterically hindered azetidines.

Case Study: Receptor Mapping

Context: The

-

Mechanism: The 2,4-dimethylazetidine moiety acts as a rigid isostere of the diethylamide group in LSD.[1][2][5]

-

Outcome: The

isomer locked the amide substituents into a conformation that perfectly mapped the 5-HT2A receptor binding pocket, resulting in a compound with potency equal to or greater than the parent diethylamide.[1][2] The cis and -

Application Note: This demonstrates the power of using this building block to probe the "active conformation" of flexible alkyl chains in lead compounds.

References

-

Nichols, D. E., et al. (2002).[2][3][4] Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[1][2][3][5] Journal of Medicinal Chemistry.[2][3][4]

-

Couty, F., & Evano, G. (2006).[2][3][4] Azetidines: New tools for the synthesis of nitrogen heterocycles.[2] Organic Preparations and Procedures International.[2][3][4] [1][2][3][4]

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3][4] Journal of Medicinal Chemistry.[2][3][4] [1][2][3][4]

-

Sirotnak, F. M., et al. (1984).[2][3][4] Syntheses and properties of new folate analogs containing 2,4-dimethylazetidine. Journal of Medicinal Chemistry.[2][3][4] [1][2][3][4]

Sources

- 1. LA-Aziridine - Wikipedia [en.wikipedia.org]

- 2. LSZ - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. (2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine | C21H25N3O | CID 71301249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

The Strategic Deployment of 2,4-Dimethylazetidine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

For: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Ring as a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic properties is relentless. Among the various heterocyclic scaffolds, the azetidine ring has emerged as a particularly valuable motif.[1][2] This four-membered saturated heterocycle offers a unique combination of structural rigidity, three-dimensionality (high Fsp3 character), and metabolic stability, often leading to improved aqueous solubility and reduced lipophilicity when incorporated into drug candidates.[3] The inherent ring strain of azetidines, while ensuring their stability for practical handling, also provides a unique vector for chemical functionalization.[3]

This guide focuses on a specific, yet versatile, member of this class: 2,4-dimethylazetidine hydrochloride . The strategic placement of two methyl groups on the azetidine ring offers a valuable tool for medicinal chemists to probe structure-activity relationships (SAR) and fine-tune the properties of lead compounds. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and use, and critical safety information.

Physicochemical Properties and Stereoisomerism

2,4-Dimethylazetidine exists as two diastereomers: cis and trans. Each of these can be resolved into a pair of enantiomers. The relative stereochemistry of the methyl groups significantly influences the three-dimensional shape of the molecule and, consequently, its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C5H12ClN | PubChem |

| Molecular Weight | 121.61 g/mol | PubChem |

| Appearance | White to off-white solid | [4] |

| Stereoisomers | cis-(2S,4R) and (2R,4S) (meso), trans-(2S,4S) and (2R,4R) (enantiomeric pair) | [5] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a wide range of synthetic transformations and biological assays.

Core Application: A Conformationally Restricted Bioisostere

One of the most powerful applications of 2,4-dimethylazetidine is as a bioisostere , a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic or pharmacodynamic properties. Specifically, the cis- and trans-2,4-dimethylazetidine moieties serve as conformationally restricted analogs of the diethylamino group.

Case Study: Probing the Bioactive Conformation of Lysergamides

A seminal study by Nichols and colleagues elegantly demonstrated the utility of isomeric 2,4-dimethylazetidines in mapping the bioactive conformation of the potent hallucinogen N,N-diethyllysergamide (LSD).[5][6] By replacing the flexible diethylamide group of LSD with the rigid cis-(2S,4R)-, (2R,4R)-, and (2S,4S)-2,4-dimethylazetidine scaffolds, they were able to investigate which spatial arrangement of the alkyl groups was optimal for binding to and activating the serotonin 5-HT2A receptor.

The study revealed that the lysergamide derived from (2S,4S)-2,4-dimethylazetidine (LSZ) exhibited the highest affinity for the 5-HT2A receptor and was the most potent in behavioral assays in rats, even more so than LSD itself.[5] This finding provided crucial insights into the optimal binding orientation of the dialkylamide moiety of LSD, demonstrating that the conformationally restricted azetidine ring can lock the molecule into a more favorable bioactive conformation.

Logical Relationship: Bioisosterism and Conformational Restriction

Caption: Bioisosteric replacement of a flexible group with a rigid scaffold.

Broader Applications in Drug Discovery

Beyond the well-documented lysergamide case study, the incorporation of azetidine rings, including the 2,4-dimethyl substituted variant, is a growing strategy in medicinal chemistry.

-

Improving Physicochemical Properties: The replacement of larger, more lipophilic rings like piperidine or pyrrolidine with an azetidine can lead to a desirable decrease in the logarithm of the partition coefficient (logP), which can improve solubility and reduce off-target effects.[3]

-

Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger aliphatic rings, potentially leading to improved pharmacokinetic profiles.[1][2]

-

Kinase Inhibitors: The rigid framework of the azetidine ring can be used to orient key pharmacophoric elements for optimal interaction with the ATP-binding site of kinases. Several approved and investigational kinase inhibitors, such as baricitinib, incorporate an azetidine moiety.[1] While specific examples with the 2,4-dimethyl substitution pattern are less common in publicly available literature, this scaffold represents a logical next step for fine-tuning the selectivity and potency of kinase inhibitors.

-

Navigating Novel Chemical Space: The unique three-dimensional shape of substituted azetidines allows medicinal chemists to explore novel chemical space and develop intellectual property.

Experimental Protocols

Protocol 1: Synthesis of cis-2,4-Dimethylazetidine

The synthesis of cis-2,4-dimethylazetidine can be achieved through a multi-step sequence, with key details adapted from the work of Freeman and Pucci. The following is a representative protocol.

Workflow for the Synthesis of cis-2,4-Dimethylazetidine

Caption: Synthetic workflow for cis-2,4-dimethylazetidine.

Step-by-Step Procedure:

A detailed, step-by-step experimental protocol for the synthesis of cis- and trans-2,4-dimethylazetidines was reported by Freeman and Pucci in 1972. Researchers should consult this primary literature for precise reagent quantities, reaction conditions, and purification procedures.

Protocol 2: Preparation of 2,4-Dimethylazetidine Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified 2,4-dimethylazetidine free base in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of anhydrous hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the solid under vacuum to obtain 2,4-dimethylazetidine hydrochloride.

Protocol 3: Amide Coupling with a Carboxylic Acid

A common application of 2,4-dimethylazetidine hydrochloride is its coupling with a carboxylic acid to form an amide bond. As the starting material is a hydrochloride salt, an additional equivalent of a non-nucleophilic base is required to liberate the free amine in situ.

Workflow for Amide Coupling

Caption: Workflow for amide bond formation.

Step-by-Step Procedure (General):

-

Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.2 eq). Stir the mixture for 15-30 minutes to form the activated ester.

-

Amine Addition: To the activated ester solution, add a solution of 2,4-dimethylazetidine hydrochloride (1.2 eq) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of 2,4-dimethylazetidine hydrochloride is crucial for its effective use.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups (as doublets) and the protons on the azetidine ring. The chemical shifts and coupling constants will be indicative of the cis or trans stereochemistry. In the hydrochloride salt, the N-H proton will be visible, often as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the carbons of the azetidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration in amine salts.[5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base after loss of HCl. Fragmentation patterns can provide further structural confirmation.

Safety and Handling

2,4-Dimethylazetidine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation.[4] It is harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,4-Dimethylazetidine hydrochloride is a valuable and versatile building block for medicinal chemists. Its application as a conformationally restricted bioisostere provides a powerful tool for probing structure-activity relationships and optimizing the properties of drug candidates. The protocols and information provided in this guide are intended to facilitate the effective and safe use of this important reagent in the pursuit of novel therapeutics.

References

- Nichols, D. E., Frescas, S., Marona-Lewicka, D., & Kurrasch-Orbaugh, D. M. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Journal of Medicinal Chemistry, 45(19), 4344–4349.

- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Medicinal Research Reviews.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4-Dimethylazetidine hydrochloride.

- Freeman, J. P., & Pucci, D. G. (1972). The stereochemistry of azetidine deaminations. On the nature of the trimethylene intermediate. The Journal of Organic Chemistry, 37(9), 1445-1450.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- Brandt, S. D., et al. (2017). Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis, 9(1), 38-50.

- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)

- Parmar, D. R., et al. (2021). Azetidines of Pharmacological Interest. Archiv der Pharmazie, 354(8), 2100062.

- PubChem. (n.d.). 2,4-Dimethylazetidine.

- Chemos GmbH & Co.KG. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Reddit. (2023). r/OrganicChemistry: Hydrochloride salt of amine.

- Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?

- BOC Sciences. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. aksci.com [aksci.com]

- 5. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Leveraging 2,4-Dimethylazetidine Hydrochloride in Novel Drug Development

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Among the strategies employed, the use of conformationally restricted scaffolds has emerged as a powerful approach. Azetidines, four-membered nitrogen-containing heterocycles, are at the forefront of this movement, now recognized as "privileged" structural motifs.[1][2] Their inherent ring strain (approx. 25.4 kcal/mol) and distinct sp³-rich, three-dimensional geometry offer a unique blend of stability and reactivity, providing medicinal chemists with a tool to escape the "flatland" of traditional aromatic scaffolds.[1][3]

The incorporation of an azetidine ring can confer significant advantages, including enhanced metabolic stability, improved aqueous solubility, and the ability to serve as a bioisosteric replacement for larger, more flexible rings like pyrrolidines or piperidines.[4][5] This guide focuses specifically on 2,4-dimethylazetidine hydrochloride , a chiral building block that provides an exceptional level of control over the spatial orientation of substituents. By leveraging its defined stereochemistry, researchers can meticulously probe protein binding pockets and optimize ligand-target interactions, ultimately accelerating the development of next-generation therapeutics.

Physicochemical Properties and Handling of (2S,4S)-2,4-Dimethylazetidine Hydrochloride

The hydrochloride salt of 2,4-dimethylazetidine is a stable, crystalline solid, making it convenient for storage and handling in a laboratory setting. The (2S,4S) enantiomer is a common starting material for chiral syntheses.[6]

| Property | Value | Source |

| Chemical Name | (2S,4S)-2,4-Dimethylazetidine hydrochloride | [6] |

| Molecular Formula | C₅H₁₂ClN | [6] |

| Molecular Weight | 121.61 g/mol | [6] |

| CAS Number | 470666-35-4 | [6] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Storage | Room temperature, under inert atmosphere | [6] |

Handling Considerations:

-

Hygroscopicity: As with many hydrochloride salts, it is advisable to handle the compound in a dry environment (e.g., glove box or under a stream of nitrogen) to prevent moisture absorption.

-

Free Base Liberation: The nitrogen atom is protonated in the hydrochloride salt. For reactions requiring a nucleophilic nitrogen (e.g., N-acylation, N-alkylation), the free base must be generated in situ using a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).

Strategic Applications in Rational Drug Design

The decision to incorporate a 2,4-dimethylazetidine moiety is driven by several key principles of modern medicinal chemistry.

Rationale 1: Conformational Constraint and Entropy

A fundamental concept in receptor-ligand binding is that a molecule pays an entropic penalty upon binding as it loses rotational and translational freedom. By incorporating a rigid scaffold like 2,4-dimethylazetidine, the molecule is "pre-organized" in a specific conformation. If this conformation is complementary to the binding site, the entropic penalty is reduced, leading to a significant increase in binding affinity and potency.

A classic example of this principle is the development of lysergic acid 2,4-dimethylazetidide (LSZ).[7] In this molecule, the flexible N,N-diethylamide group of LSD is replaced by a rigid 2,4-dimethylazetidine ring. Pharmacological evaluation revealed that the (S,S) stereoisomer was slightly more potent than LSD itself, confirming that the constrained conformation was optimal for binding to the serotonin 5-HT₂A receptor.[8] This demonstrates how the azetidine scaffold can be used to lock in a bioactive conformation.

Rationale 2: Bioisosteric Replacement for ADME Optimization

Azetidines are increasingly used as bioisosteres for larger saturated heterocycles such as piperidines, pyrrolidines, and morpholines.[1][5] This substitution can have several beneficial effects on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

-

Reduced Lipophilicity (logP): Replacing a larger ring with the smaller azetidine scaffold often lowers the logP, which can improve solubility and reduce off-target toxicities.

-

Improved Metabolic Stability: The strained ring and substituted nature of 2,4-dimethylazetidine can block sites of metabolic oxidation that might be present on larger, more flexible analogues.[1][4]

-

Enhanced 3D Character: Moving away from flat aromatic rings towards sp³-rich scaffolds like azetidine increases the three-dimensionality of a molecule, which has been correlated with higher clinical success rates.

Core Protocol: Amide Coupling with 2,4-Dimethylazetidine Hydrochloride

This protocol details a general and robust method for the N-acylation of 2,4-dimethylazetidine hydrochloride with a generic carboxylic acid (R-COOH), a key reaction for integrating the scaffold into a lead molecule.

Scientific Rationale

The protocol employs a peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient for forming amide bonds, even with sterically hindered substrates. The reaction requires a non-nucleophilic base, DIEA, for two critical functions: 1) to liberate the nucleophilic secondary amine from its hydrochloride salt, and 2) to neutralize the acid formed during the activation of the carboxylic acid by HATU. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve a wide range of organic substrates and its relative inertness.

Step-by-Step Methodology

-

Materials:

-

(2S,4S)-2,4-Dimethylazetidine hydrochloride (1.0 eq)

-

Carboxylic acid of interest (1.05 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.

-

-

Reaction Procedure:

-

Step 1: Reagent Dissolution. To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Step 2: Pre-activation. Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Step 3: Amine Addition. In a separate vial, dissolve (2S,4S)-2,4-dimethylazetidine hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction flask.

-

Step 4: Base Addition. Slowly add DIEA (3.0 eq) to the reaction mixture at 0 °C (ice bath). After addition, remove the ice bath and allow the reaction to stir at room temperature.

-

Step 5: Monitoring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

-

-

Workup and Purification:

-

Step 1: Quenching. Once the reaction is complete, dilute the mixture with DCM.

-

Step 2: Aqueous Wash. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

-

Step 3: Drying. Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Step 4: Purification. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

-

-

Self-Validation and Characterization:

-

Confirmation of Product: The purified product should be characterized by LC-MS to confirm the correct mass and by ¹H and ¹³C NMR to verify the structure and purity.

-

Troubleshooting:

-

No Reaction: Ensure reagents are anhydrous. The hydrochloride salt may not have been effectively neutralized; consider adding the base before the amine.

-

Low Yield: The carboxylic acid may be sterically hindered. Consider increasing the reaction temperature to 30-40 °C or using a more potent coupling reagent like COMU.

-

-

Advanced Application: Probing Target Topography with Stereoisomers

The true power of a chiral building block like 2,4-dimethylazetidine lies in its use for detailed Structure-Activity Relationship (SAR) studies. By synthesizing analogues with different stereoisomers—(2S,4S), (2R,4R), and cis-2,4-dimethylazetidine—researchers can effectively map the three-dimensional space of a target's binding pocket.

Experimental Rationale

If a biological target has a well-defined, chiral binding site, it will exhibit stereoselectivity. One stereoisomer of a drug will fit optimally, leading to higher potency, while others will fit poorly, resulting in significantly lower activity. A large potency difference between stereoisomers is a hallmark of a specific, high-affinity interaction and validates the target engagement model. This approach moves beyond simple potency measurements to provide insight into the how and why of molecular recognition.

Hypothetical Screening Cascade

-

Synthesis: Prepare a set of three analogues of a lead compound, each incorporating one of the three available stereoisomers of 2,4-dimethylazetidine, using the N-acylation protocol described above.

-

Primary Binding Assay: Screen all three compounds in a competitive binding assay (e.g., radioligand displacement) to determine their affinity (Kᵢ) for the target receptor.

-

Functional Assay: Test the compounds in a cell-based functional assay (e.g., cAMP accumulation, calcium flux, or a reporter gene assay) to measure their functional potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Data Analysis: Compare the binding and functional data across the three stereoisomers. A significant separation in potency (e.g., >100-fold) between the most active isomer and the others provides strong evidence for a specific binding orientation. This information is invaluable for guiding further optimization and for computational modeling studies.

Conclusion

2,4-Dimethylazetidine hydrochloride is more than just a building block; it is a strategic tool for the modern medicinal chemist. Its inherent conformational rigidity and well-defined stereochemistry enable the design of molecules with enhanced potency and optimized pharmacokinetic properties. By providing a stable, three-dimensional anchor point, it allows for precise control over the orientation of functional groups, facilitating detailed SAR studies and the rational design of superior therapeutics. The protocols and strategies outlined in this guide provide a framework for researchers to effectively harness the potential of this unique scaffold in their drug discovery programs.

References

-

National Pesticide Information Center. 2,4-D Technical Fact Sheet. Available at: [Link]

-

MySkinRecipes. (2S,4S)-2,4-Dimethylazetidine hydrochloride. Available at: [Link]

-

ACS Publications. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters. Available at: [Link]

- Google Patents.CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.

-

PubMed. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Available at: [Link]

-

PubChem. (2S,4S)-1-(((8beta)-9,10-Didehydro-6-methylergolin-8-yl)carbonyl)-2,4-dimethylazetidine. Available at: [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

PubChemLite. 2,4-dimethylazetidine hydrochloride (C5H11N). Available at: [Link]

-

PubMed. Analytical profile of N-ethyl-N-cyclopropyl lysergamide (ECPLA), an isomer of lysergic acid 2,4-dimethylazetidide (LSZ). Available at: [Link]

-

Journal of the American Chemical Society. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Available at: [Link]

-

Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

ACS Publications. Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines | Organic Letters. Available at: [Link]

-

ResearchGate. Methods for the synthesis of azetidines. Available at: [Link]

-

Wikipedia. LSZ. Available at: [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

-

Global Substance Registration System. LYSERGIC ACID 2,4-DIMETHYLAZETIDIDE. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2S,4S)-2,4-Dimethylazetidine hydrochloride [myskinrecipes.com]

- 7. LSZ - Wikipedia [en.wikipedia.org]

- 8. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective synthesis of 2,4-disubstituted azetidines protocol

Application Note: Enantioselective Synthesis of 2,4-Disubstituted Azetidines

Executive Summary

Azetidines—four-membered saturated nitrogen heterocycles—are increasingly pivotal in medicinal chemistry as conformationally rigid bioisosteres of amines and piperidines.[1][2] While 2-substituted and 2,3-disubstituted azetidines are accessible via standard

This Application Note details two validated protocols for the enantioselective construction of 2,4-disubstituted azetidines:

-

Protocol A (The Scalable Standard): Stereospecific double-displacement of chiral 1,3-diol derivatives. This method is preferred for synthesizing

-symmetric ligands and gram-scale building blocks. -

Protocol B (The Direct Method): Visible-light mediated Aza-Paternò-Büchi [2+2] cycloaddition.[2][3] This method is ideal for rapid library generation and accessing diverse, non-symmetric substitution patterns.

Strategic Analysis of Synthetic Routes

The synthesis of 2,4-disubstituted azetidines is governed by the need to control the relative stereochemistry (cis vs. trans) across the ring.

| Feature | Protocol A: Nucleophilic Cyclization | Protocol B: Aza-Paternò-Büchi |

| Mechanism | Double | Photochemical [2+2] Cycloaddition |

| Key Precursor | Chiral 1,3-diols (from 1,3-diketones) | Imines and Alkenes (Styrenes) |

| Stereocontrol | Defined by starting material purity (Chirality Transfer) | Defined by catalyst/substrate sterics (Diastereoselective) |

| Primary Isomer | Trans ( | Cis or Trans (Tunable) |

| Scalability | High (>10g) | Moderate (Flow chemistry recommended for >1g) |

Protocol A: Stereospecific Cyclization of Chiral 1,3-Diols

This protocol relies on the principle of double inversion . By starting with an enantiopure 1,3-diol (accessible via Noyori asymmetric hydrogenation), the stereochemical information is transferred with high fidelity to the azetidine ring.

Mechanistic Pathway

The transformation proceeds via the activation of the diol (as a mesylate or triflate) followed by a double nucleophilic attack by a primary amine.

-

Step 1 (Activation): Conversion of hydroxyls to leaving groups.

-

Step 2 (Cyclization): The amine performs the first

attack (inversion), followed by an intramolecular -

Stereochemical Outcome: An

-diol yields an

Figure 1: Stereochemical flow for the synthesis of trans-2,4-disubstituted azetidines via double inversion.

Experimental Procedure

Reagents:

-

(2S,4S)-Pentane-2,4-diol (or derived from acetylacetone via Noyori hydrogenation).

-

Methanesulfonyl chloride (MsCl).

-

Benzylamine (BnNH

). -

Triethylamine (Et

N), DCM, DMSO.

Step-by-Step Protocol:

-

Activation (Bis-mesylation):

-

Dissolve (2S,4S)-pentane-2,4-diol (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C.

-

Add Et

N (3.0 equiv) followed by dropwise addition of MsCl (2.5 equiv). -

Stir for 2 h at 0 °C. Quench with NaHCO

, extract, and concentrate to yield the bis-mesylate. Note: Use immediately; bis-mesylates can be unstable.

-

-

Cyclization:

-

Dissolve the crude bis-mesylate in DMSO (0.5 M). High concentration aids the intermolecular first step but may compete with oligomerization; 0.5 M is optimal.

-

Add Benzylamine (3.0 equiv). The excess amine acts as both nucleophile and proton scavenger.

-

Heat to 60–80 °C for 12–18 h. Monitor by LC-MS for the disappearance of the mono-alkylated intermediate.

-

-

Workup & Purification:

-

Dilute with water and extract with Et

O (azetidines are often soluble in water; use non-polar extraction or salting out). -

Purify via flash chromatography on silica gel (neutralized with 1% Et

N) to isolate (2R,4R)-1-benzyl-2,4-dimethylazetidine.

-

-

Deprotection (Optional):

-

To obtain the free amine: Hydrogenation with Pd(OH)

/C (Pearlman’s catalyst) in MeOH under H

-

Protocol B: Visible-Light Mediated Aza-Paternò-Büchi[2]

For accessing 2,4-disubstituted azetidines where the substituents are different (non-symmetric) or when starting from alkenes is more convenient, the photochemical [2+2] cycloaddition is the state-of-the-art approach. Modern protocols utilize Triplet Energy Transfer (TET) catalysis to avoid harsh UV light.

Mechanistic Pathway

This reaction involves the excitation of a photocatalyst (e.g., Iridium or Thioxanthone) which transfers energy to the alkene (or imine), generating a triplet diradical. This species undergoes step-wise cyclization.

-

Regioselectivity: Controlled by the stability of the diradical intermediates. "Head-to-tail" coupling usually favors the 2,4-substitution pattern when using styrenes and imines.

-

Diastereoselectivity: Often favors the thermodynamically less stable cis-isomer due to the kinetics of the Intersystem Crossing (ISC) and ring closure.

Figure 2: Photocatalytic cycle for the [2+2] Aza-Paternò-Büchi reaction.[2]

Experimental Procedure

Reagents:

-

Oxime ether or N-sulfonyl imine (Electrophile).

-

Styrene derivative (Nucleophile).

-

Photocatalyst: [Ir(dF(CF

)ppy) -

Solvent: Acetonitrile or THF.

-

Light Source: 450 nm (Blue) LEDs.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a flame-dried vial, combine the imine (0.2 mmol, 1.0 equiv) and the styrene (2.0 equiv).

-

Add the Iridium photocatalyst (1.0 mol%).

-

Dissolve in degassed acetonitrile (0.1 M). Critical: Oxygen quenches the triplet state; sparge with Argon for 15 mins.

-

-

Irradiation:

-

Seal the vial and place it 2–3 cm from a Blue LED Kessil lamp or equivalent reactor.

-

Stir vigorously. A fan is required to maintain ambient temperature (prevent thermal background reactions).

-

Irradiate for 12–24 h.

-

-

Purification:

Comparative Data & Troubleshooting

| Parameter | Protocol A (Diol) | Protocol B (Photochem) |

| Yield | 60–85% | 50–75% |

| Enantioselectivity (ee) | >99% (Determined by SM) | Variable (Depends on chiral aux/cat) |

| Diastereoselectivity (dr) | >20:1 (Trans) | 2:1 to >10:1 (Substrate dependent) |

| Common Pitfall | Incomplete cyclization (Mono-amine) | O |

| Correction | Increase Temp; Use DMSO | Rigorous degassing; Dilute conditions |

References

-

Sato, M., Gunji, Y., Ikeno, T., & Yamada, T. (2004).[5] Synthesis of Optically Pure C2-Symmetrical Cyclic Amines. Synthesis. Link

-

Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Link

-

Fawcett, A., et al. (2019).[5] Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes. Journal of the American Chemical Society.[5] Link

-

Wang, X.-R., & Zhang, Y. (2025).[5] Modular Strategy for Azetidine Synthesis. Journal of Organic Chemistry. Link

-

Fanourakis, A., et al. (2021). Enantioselective Intermolecular C–H Amination. Journal of the American Chemical Society.[5] Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidine synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Palladium-Catalyzed N-Arylazetidine Synthesis

Topic: Optimization and Troubleshooting of Pd-Catalyzed Cross-Coupling of Azetidines Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Support Guide (Q&A, Protocols, Data)

Core Directive & Introduction

Status: Active Technical Note Subject: Overcoming Ring Strain and Reactivity Barriers in Azetidine Coupling

Azetidines represent a unique challenge in Buchwald-Hartwig amination. Unlike their 5- and 6-membered counterparts (pyrrolidines, piperidines), azetidines possess significant ring strain (~25 kcal/mol), making them susceptible to ring-opening side reactions under harsh conditions. Furthermore, as secondary amines with a specific geometric constraint (puckered conformation), they exhibit distinct steric profiles that affect catalyst binding and reductive elimination.

This guide moves beyond generic coupling conditions to provide a targeted, mechanism-driven approach to maximizing yield, focusing on the RuPhos and BrettPhos ligand families and the use of Advanced Precatalysts .

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. What is happening?

Diagnosis: This is often a symptom of catalyst poisoning or incomplete activation , rather than simple catalyst death. In azetidine couplings, the formation of stable, off-cycle Palladium-Amine complexes can sequester the catalyst.

-

The Fix: Switch to a Pd-G3 or Pd-G4 precatalyst (e.g., RuPhos Pd G3). Traditional sources like Pd(OAc)₂ or Pd₂dba₃ often suffer from slow initiation or formation of inactive Pd-aggregates (Pd black). The G3/G4 precatalysts contain a pre-formed Pd(0) source that activates immediately upon base addition, ensuring a high concentration of active catalytic species (

) at the start. -

Mechanistic Insight: Azetidine is a stronger nucleophile than many larger cyclic amines due to the exposed lone pair (less steric clutter around the nitrogen pyramid). It can competitively bind to Pd(II) intermediates, halting the cycle. Bulky ligands like RuPhos prevent this over-coordination.

Q2: I am observing significant amounts of hydrodehalogenated aryl halide (Ar-H) instead of the product. Why?

Diagnosis: This indicates that beta-hydride elimination or a radical pathway is competing with reductive elimination. While azetidines lack

-

The Fix:

-

Change Ligand: Switch to RuPhos . The specific steric bulk of RuPhos accelerates the rate-limiting reductive elimination step for secondary amines.

-

Solvent Switch: If using THF or Dioxane, switch to Toluene . Ethereal solvents can sometimes act as hydride sources via radical abstraction.

-

Strict Anhydrous Conditions: Ensure the base (e.g., NaOtBu) is fresh. Hydrolysis leads to hydroxide, which can promote dehalogenation.

-

Q3: I see "ring-opened" byproducts (e.g., linear amines or polymerized material). How do I stop this?

Diagnosis: The azetidine ring is strained.[1] Strong Lewis acids or extremely high temperatures can trigger ring opening. Additionally, if the Pd oxidative addition complex is too electrophilic, it might trigger an attack on the ring carbons.

-

The Fix:

-

Lower Temperature: Cap the reaction at 80°C . Many protocols suggest 100°C+, but with active precatalysts, 60-80°C is often sufficient.

-

Base Selection: Move from NaOtBu (strong base) to Cs₂CO₃ or K₃PO₄ . While slower, carbonate bases are gentler and reduce the risk of base-mediated ring opening.

-

Avoid Lewis Acids: Do not use additives like ZnCl₂ or CuI unless strictly necessary, as they coordinate to the azetidine nitrogen and activate the ring for nucleophilic attack.

-

Q4: The reaction works on 50 mg scale but fails on 5 g scale. What changed?

Diagnosis: Mixing efficiency and base solubility . Insoluble inorganic bases (Cs₂CO₃) can clump at larger scales, altering the effective concentration of the deprotonated amine.

-

The Fix:

-

Stirring: Use an overhead stirrer or a high-efficiency magnetic bar (egg-shaped) to ensure suspension of the base.

-

Add Water (Surfactant): For inorganic bases, adding a small amount of water (or using a surfactant system like TPGS-750-M) can help solubilize the base interface, though strictly anhydrous conditions are usually preferred for RuPhos. A better approach for scale-up is often soluble organic bases like DBU/NaTFA mixtures, or simply ensuring vigorous agitation.

-

Optimized "Gold Standard" Protocol

This protocol utilizes RuPhos Pd G3/G4 , which is widely regarded as the most robust system for N-arylation of secondary amines like azetidine due to its ability to facilitate the difficult reductive elimination step.

Reagents:

-

Aryl Halide (Ar-X): 1.0 equiv (Prefer Ar-Br or Ar-Cl; Ar-I can sometimes lead to catalyst inhibition via stable Pd-I dimers).

-

Azetidine: 1.2 equiv (Slight excess to account for volatility/binding).

-

Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%).

-

Base: NaOtBu (1.5 equiv) [Use Cs₂CO₃ (2.0 equiv) if substrate is base-sensitive].

-

Solvent: Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step Workflow:

-

Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the Aryl Halide , RuPhos Pd G4 , and Base .

-

Note: If the azetidine is a solid (e.g., HCl salt), add it here. If liquid, add later.

-

-

Solvent Addition: Add anhydrous Toluene (degassed).

-

Amine Addition: Add the Azetidine via syringe.

-

Critical: If using Azetidine HCl salt, ensure you have added an extra equivalent of base to neutralize the salt in situ.

-

-

Activation: Seal the vial with a Teflon-lined cap.

-

Reaction: Heat to 80°C for 2–12 hours. Monitor via LCMS.

-

Checkpoint: If conversion stops at 50%, add 1 mol% more catalyst and 0.5 equiv base.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd residues. Concentrate and purify.

Data & Ligand Comparison

Table 1: Ligand Performance for Azetidine N-Arylation

| Ligand | Primary Use Case | Mechanism Strength | Azetidine Yield (Avg)* | Risk Factors |

| RuPhos | Secondary Amines | Fast Reductive Elimination | 92% | Air sensitive (use Precat) |

| BrettPhos | Primary Amines | Fast Oxidative Addition | 75% | Sterically too bulky for some azetidines |

| XPhos | General Purpose | Good Stability | 80% | Slower kinetics than RuPhos |

| BINAP | Early Gen / Chelating | Chelate Stability | 45% | Slow; requires high temp |

| PPh₃ | None (Avoid) | N/A | <10% | Catalyst decomposition |

*Yields based on average literature values for electron-neutral aryl bromides.

Visualizations

Diagram 1: Troubleshooting Logic Flow

A decision tree to help users quickly identify the root cause of failure.

Caption: Diagnostic logic flow for identifying failure modes in azetidine coupling.

Diagram 2: Mechanistic Bottleneck

Visualizing why RuPhos is superior: It lowers the energy barrier for the rate-determining step (Reductive Elimination).

Caption: The catalytic cycle highlighting Reductive Elimination as the critical step facilitated by RuPhos.

References

-

RuPhos Pd G3/G4 for Secondary Amines

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amine Deriv

- Source:Chemical Reviews

-

URL:[Link]

-

Ligand Effects (RuPhos vs. BrettPhos)

-

Azetidine Ring Stability & Reactivity

- Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"

- Source:Chemical Society Reviews

-

URL:[Link]

-

Precatalyst Activation Theory

- Title: "The Evolution of Pd(0)

- Source:Accounts of Chemical Research

-

URL:[Link]

Sources

Overcoming challenges in scaling up 2,4-Dimethylazetidine hydrochloride reactions

Technical Support Center: Scaling Up 2,4-Dimethylazetidine Hydrochloride

Status: Operational Role: Senior Application Scientist Topic: Process Optimization & Troubleshooting for Azetidine Scale-Up

Executive Summary: The Strain-Stability Paradox

Scaling up 2,4-Dimethylazetidine hydrochloride (CAS: 36520-39-5) presents a unique "Strain-Stability Paradox." With a ring strain energy of ~25.4 kcal/mol, the azetidine core is kinetically stable enough for isolation but thermodynamically primed for explosive ring-opening polymerization (ROP) or hydrolysis under acidic conditions.

This guide moves beyond standard literature to address the specific failure modes encountered at the kilogram scale: stereochemical drift , acid-catalyzed ring opening during salt formation , and thermal runaway .

Module 1: Synthesis & Cyclization

Context: The most robust scale-up route typically involves the cyclization of chiral amino-alcohols or the reduction of 2,4-dimethylazetidin-2-one (beta-lactam). This section focuses on the reduction route using Lithium Aluminum Hydride (LAH) or Red-Al, as it offers superior stereochemical retention compared to thermal cyclizations.

Troubleshooting Guide: The Reduction Step

Q: My reaction mixture solidified during the quench, and yield dropped by 40%. What happened? A: You likely encountered the "Aluminate Gel Lock."

-

The Cause: Rapid addition of water to an LAH reaction creates insoluble lithium aluminate species that trap your product. In azetidine synthesis, this is fatal because aggressive mechanical stirring or heating to break the gel promotes ring opening.

-

The Fix (Fieser Method): Use the strict stoichiometric quench:

. -

Self-Validating Check: The resulting precipitate should be granular and sand-like, not gelatinous. If it looks like toothpaste, your quench rate was too fast.

Q: I see a "Ghost Peak" in GC-MS at M+18. Is it wet solvent? A: No. It is likely the linear amino-alcohol resulting from reductive ring opening.

-

Mechanism: If the reaction temperature exceeds 65°C during reduction, the aluminum hydride species can attack the ring carbon rather than the carbonyl (in lactam reduction) or displace the leaving group (in cyclization).

-

Protocol Adjustment: Maintain internal temperature (

)

Module 2: The Critical Salt Formation (HCl)

Context: Converting the volatile free base (bp ~90-100°C) to the stable hydrochloride salt is the most hazardous step. Chloride ions can nucleophilically open the protonated azetidine ring.

FAQ: Salt Formation & Isolation

Q: My white salt turned yellow/orange overnight in the vacuum oven. Why? A: This is the "Acid-Catalyzed Oligomerization" cascade.

-

The Science: Protonated azetidine is an activated electrophile. If you have excess HCl and heat, a second azetidine molecule attacks the first, opening the ring and forming a linear dimer. This dimer then polymerizes.

-

The Fix:

-

Never use excess HCl gas.

-

Titration is mandatory: Dissolve the free base in dry diethyl ether or MTBE at 0°C. Add exactly 0.95 equivalents of HCl (4M in dioxane).

-

Do not heat to dry. Dry under high vacuum at ambient temperature (

).

-

Q: How do I remove the trans isomer from my cis-enriched product? A: Exploiting Differential Solubility in the salt form.

-

Insight: The cis-2,4-dimethylazetidine HCl (meso) generally packs more efficiently into crystal lattices than the trans (racemic) isomer due to symmetry.

-

Protocol:

-

Dissolve the crude salt mixture in minimum hot Isopropanol (IPA).

-

Add Acetone dropwise until turbidity persists.

-

Cool slowly to 4°C. The cis-isomer typically crystallizes first.

-

Validation: Check the filtrate by NMR. The trans-isomer should be enriched in the mother liquor.

-

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision nodes where batch failure commonly occurs.

Caption: Critical Process Parameters (CPPs) for Azetidine Synthesis. Red paths indicate irreversible failure modes driven by ring strain.

Module 4: Analytical Data & Specifications

When scaling up, "purity" is insufficient. You must track specific impurity markers.

| Parameter | Specification | Method | Technical Rationale |

| Appearance | White crystalline solid | Visual | Yellowing indicates polymerization onset. |

| 1H NMR (D2O) | Integral Ratio 2.4-Me vs Ring | NMR | Confirm ring integrity. Ring protons shift upfield if opened. |

| Chloride Content | 1.0 ± 0.1 eq | Titration (AgNO3) | Excess HCl catalyzes degradation. <0.9 eq leaves volatile free base. |

| Linear Impurity | < 0.5% | GC-MS / LC-MS | Marker for ring opening (e.g., 4-chloropentan-2-amine derivatives). |

| Residual Solvent | < 5000 ppm (IPA/Ether) | HS-GC | Solvents can trap HCl, promoting degradation during storage. |

Module 5: Safety Protocols (HSE)

Hazard: Azetidine free bases are potent alkylating agents (similar to aziridines) and skin sensitizers. Hazard: The Hydrochloride salt is a severe eye irritant (H319).[1][2]

-

Containment: Handle all free-base liquids in a fume hood with a charcoal filter backup.

-

Decontamination: In case of spill, do not use strong acid. Neutralize with dilute Sodium Thiosulfate or weak aqueous bicarbonate to prevent polymerization exotherms.

-

PPE: Double nitrile gloves are required. Azetidines can permeate standard latex.

References

-

Synthesis & Pharmacology of 2,4-Dimethylazetidines: Nichols, D. E., et al. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[3] Journal of Medicinal Chemistry.

-

Scale-Up of Azetidine Acylation & Salt Handling: Dunetz, J. R., et al. (2018). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development.

-

Azetidine Ring Stability & Decomposition: Richardson, P., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4] ACS Medicinal Chemistry Letters.

-

General Azetidine Synthesis Methodologies: Hillier, M. C., & Chen, C.-Y. (2006).[5] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines.[5] The Journal of Organic Chemistry.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidine synthesis [organic-chemistry.org]

Technical Support Center: Purity Analysis of 2,4-Dimethylazetidine Hydrochloride

Welcome to the technical support center for the purity analysis of 2,4-Dimethylazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this critical building block. We will move beyond simple procedural lists to explore the underlying scientific principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity of your results.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your analytical approach.

Q1: What is 2,4-Dimethylazetidine Hydrochloride, and why is its purity critical?

A1: 2,4-Dimethylazetidine is a four-membered heterocyclic amine. As a hydrochloride salt, it is more stable and easier to handle than its free base form. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, including novel psychoactive substances where it serves as a conformationally restricted analog of a diethylamine group.[1] The purity of this starting material is paramount because any impurities, particularly stereoisomers or synthesis-related byproducts, can carry through the manufacturing process, potentially leading to final drug products with altered efficacy, safety profiles, or toxicological properties.[2]

Q2: What are the primary analytical techniques for assessing the purity of 2,4-Dimethylazetidine Hydrochloride?

A2: A multi-faceted approach is necessary for comprehensive purity analysis. No single technique is sufficient. The primary methods include:

-

High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating non-volatile impurities.

-

Gas Chromatography (GC): Excellent for analyzing volatile impurities, residual solvents, and, with derivatization, the main analyte and its isomers.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation (identity), and can be used for quantitative analysis (qNMR) and detection of residual solvents.[4][5]

-

Mass Spectrometry (MS): Typically coupled with GC or LC (GC-MS, LC-MS) for the identification of unknown impurities by providing molecular weight and fragmentation data.[6]

Table 1: Overview of Recommended Analytical Techniques